molecular formula C9H7ClO4 B8685250 3-Chloro-4-acetoxybenzoic acid CAS No. 70679-89-9

3-Chloro-4-acetoxybenzoic acid

Cat. No.: B8685250
CAS No.: 70679-89-9
M. Wt: 214.60 g/mol
InChI Key: XOGBRRBOCDIKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-acetoxybenzoic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70679-89-9

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

4-acetyloxy-3-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)

InChI Key

XOGBRRBOCDIKSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10 g. 4-hydroxy-3-chlorobenzoic acid and 50 ml. of acetic anhydride is refluxed for two hours. Excess acetic anhydride is distilled under vacuum and the residue diluted and stirred with a mixture of methanol (100 ml.) and water (20 ml.) at about 50° for 30 minutes. The mixture is then reduced to low volume under vacuum, water added and the precipitated crystals filtered. Recrystallization from toluene gives 6.5 g. (52% yield) m.p. 162°-163° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution was prepared from 100 g of the commercially available hemihydrate of 3-chloro-4-hydroxybenzoic acid in 300 mL of acetic anhydride. After adding 7 drops of concentrated sulfuric acid, the mixture was refluxed at 135° C. for 2 hrs. The product crystallized out on cooling. About 500 mL of cold water was added with stirring, which continued while cooling in an ice/water bath for 1 hr. After filtration and drying, the product was recrystallized from 350 mL of ethyl alcohol to yield 40 g of 3-chloro-4-acetoxybenzoic acid melting at 152-159° C.
[Compound]
Name
hemihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Chloro-4-hydroxybenzoic acid hemihydrate (10.16 g, 56 mmol) was dissolved in 20 ml of acetic anhydride, followed by the addition of 0.5 ml of concentrated sulfuric acid. The resulting mixture was stirred at 100° C. for 3 hours and was then allowed to stand overnight at room temperature. The precipitate was collected by filtration and then washed with benzene, whereby 8.95 g of 4-acetoxy-3-chlorobenzoic acid were obtained (yield: 75%, melting point: 149-151° C.). A mixture of 8.95 g (41.7 mmol) of 4-acetoxy-3-chlorobenzoic acid and 22.23 g (167 mmol) of aluminum chloride was then heated at 180° C. for 3 hours. Subsequent to the addition of ice and 1N hydrochloric acid, the resultant mixture was extracted with ethyl acetate. The organic layer was washed with water and was then dried over MgSO4. The solvent was distilled off under reduced pressure and the residue was recrystallized from ethyl acetate, whereby 2.97 g of the title compound were obtained as yellow powder (yield: 33%).
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.